Allethrin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

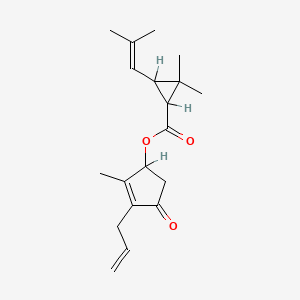

Allethrin is a synthetic pyrethroid insecticide, first synthesized in 1949 by Milton S. Schechter in the United States . It is derived from pyrethrin, a natural insecticidal compound found in Chrysanthemum flowers. This compound is classified as a type I pyrethroid, characterized by the absence of a cyano group in its chemical structure . It is commonly used in household insecticides, mosquito coils, and ultra-low volume sprays for outdoor mosquito control .

Preparation Methods

Synthetic Routes and Reaction Conditions: Allethrin is synthesized through a series of chemical reactions involving the esterification of chrysanthemic acid with allethrolone. The process involves the following steps:

Preparation of Chrysanthemic Acid: Chrysanthemic acid is synthesized from cyclopropanecarboxylic acid through a series of reactions, including halogenation and dehydrohalogenation.

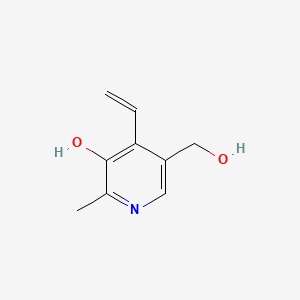

Synthesis of Allethrolone: Allethrolone is prepared from 2-methyl-3-buten-2-ol through oxidation and subsequent reduction reactions.

Esterification: The final step involves the esterification of chrysanthemic acid with allethrolone under acidic conditions to form this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

Purification Steps: Including distillation and crystallization to obtain pure this compound.

Chemical Reactions Analysis

Types of Reactions: Allethrin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding alcohols and ketones.

Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form chrysanthemic acid and allethrolone.

Substitution: this compound can undergo substitution reactions, particularly at the allylic position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Hydrolysis: Acidic or basic hydrolysis can be carried out using hydrochloric acid or sodium hydroxide.

Substitution: Allylic substitution can be facilitated using reagents such as bromine or chlorine.

Major Products Formed:

Oxidation Products: Alcohols and ketones.

Hydrolysis Products: Chrysanthemic acid and allethrolone.

Substitution Products: Halogenated derivatives.

Scientific Research Applications

Allethrin has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study the reactivity and stability of pyrethroids.

Biology: Employed in studies on insect physiology and behavior due to its insecticidal properties.

Medicine: Investigated for its potential effects on human health, including neurotoxicity and reproductive toxicity.

Industry: Widely used in the formulation of household insecticides, mosquito repellents, and agricultural pest control products

Mechanism of Action

Allethrin exerts its insecticidal effects by targeting the nervous system of insects. It binds to voltage-gated sodium channels in their closed state, modifying the gating kinetics. This results in prolonged opening of the sodium channels, leading to continuous nerve excitation, paralysis, and eventually death of the insect . This compound’s selective toxicity towards insects is due to differences in sodium channel structure and function between insects and mammals .

Comparison with Similar Compounds

Permethrin: Another synthetic pyrethroid with a similar mode of action but containing a cyano group, making it a type II pyrethroid.

Deltamethrin: A type II pyrethroid with high insecticidal potency and photostability.

Cypermethrin: A type II pyrethroid known for its broad-spectrum insecticidal activity.

Uniqueness of Allethrin:

Chemical Structure: this compound is unique due to its lack of a cyano group, classifying it as a type I pyrethroid.

This compound’s unique properties and wide range of applications make it a valuable compound in both scientific research and practical applications.

Properties

CAS No. |

34624-48-1 |

|---|---|

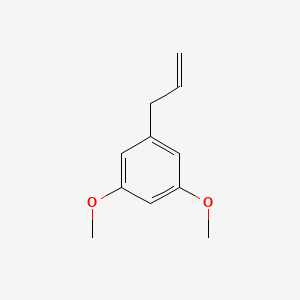

Molecular Formula |

C19H26O3 |

Molecular Weight |

302.4 g/mol |

IUPAC Name |

[(1S)-2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl] (1R,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C19H26O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h7,9,14,16-17H,1,8,10H2,2-6H3/t14-,16-,17-/m0/s1 |

InChI Key |

ZCVAOQKBXKSDMS-XIRDDKMYSA-N |

SMILES |

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C |

Isomeric SMILES |

CC1=C(C(=O)C[C@@H]1OC(=O)[C@@H]2[C@@H](C2(C)C)C=C(C)C)CC=C |

Canonical SMILES |

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C |

boiling_point |

at 0.013kPa: 140 °C at 0.05kPa: 153 °C |

density |

Relative density (water = 1): 1.01 Relative density (water = 1): 1.00 Relative density (water = 1): 0.98 |

flash_point |

130 °C 65.6 °C o.c. ~120 °C |

melting_point |

~4 °C |

Key on ui other cas no. |

584-79-2 28434-00-6 |

physical_description |

PALE YELLOW VISCOUS LIQUID. VISCOUS LIQUID. YELLOW VISCOUS LIQUID. |

solubility |

Solubility in water: none |

vapor_pressure |

Vapor pressure, Pa at 20 °C: Vapor pressure, Pa at 25 °C: |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

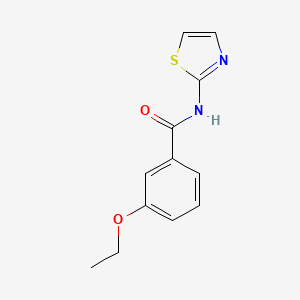

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene](/img/structure/B1211006.png)

![2-(phenylmethylthio)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B1211008.png)

![DIMETHYL[2-({2-PHENYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)ETHYL]AMINE](/img/structure/B1211011.png)

![[4-[6,8-Dimethyl-2-(trifluoromethyl)-4-quinazolinyl]-1-piperazinyl]-(2-furanyl)methanone](/img/structure/B1211015.png)

![5-[(2,4-dichlorophenoxy)methyl]-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-furamide](/img/structure/B1211016.png)

![2-[4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetic acid](/img/structure/B1211018.png)